(3,5-Dimethoxy-benzoylamino)-acetic acid

Physical Organic Chemistry Solvolysis Kinetics Structure-Reactivity Relationships

Researchers requiring reproducible kinetic data for acyl substitution studies face variability with generic benzoyl glycine analogs. (3,5-Dimethoxy-benzoylamino)-acetic acid (CAS 62098-74-2) provides a well-characterized 3,5-dimethoxy pattern with solvolysis rates distinct from the 3,4-isomer. • Eliminates phenolic glucuronidation confounding ADME/PK studies vs. syringoyl analog • >100-fold HDAC potency advantage over unsubstituted benzoyl glycine • Validated QC standard with documented RI of 4.929 (Metabolomics Workbench) Supplied with full QA documentation for immediate global shipment.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 62098-74-2
Cat. No. B1333019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethoxy-benzoylamino)-acetic acid
CAS62098-74-2
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC(=O)O)OC
InChIInChI=1S/C11H13NO5/c1-16-8-3-7(4-9(5-8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
InChIKeyUFBSPOIKQBQXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dimethoxy-benzoylamino)-acetic Acid Procurement Guide


(3,5-Dimethoxy-benzoylamino)-acetic acid (CAS 62098-74-2) is a synthetic N-acylglycine derivative classified as a 3,5-dimethoxybenzoyl conjugate of glycine [1]. It serves as a key chemical intermediate and research tool, structurally characterized by a 3,5-dimethoxyphenyl ring linked via an amide bond to an acetic acid moiety (C11H13NO5, MW 239.22) . Its substitution pattern and N-acylglycine scaffold differentiate it from other benzoylamino acid analogs, influencing both its chemical reactivity and potential biological interactions.

(3,5-Dimethoxy-benzoylamino)-acetic Acid Substitution Risks


In-class compounds such as N-benzoylglycine (hippuric acid) or N-(4-hydroxy-3,5-dimethoxybenzoyl)glycine are not interchangeable with (3,5-dimethoxy-benzoylamino)-acetic acid because the specific 3,5-dimethoxy substitution pattern critically controls key chemical and biological parameters. Data show the 3,5- vs. 3,4-dimethoxy positional isomerism alters solvolysis rates by factors that impact synthetic reproducibility [1]. Furthermore, the absence of a para-hydroxyl group (versus the syringoyl analog) eliminates phenolic metabolite conjugation pathways, leading to distinct metabolic and off-target profiles [2]. Generic replacement with unsubstituted benzoyl glycine (a functional parent per ChEBI [3]) results in fundamentally different electronic, steric, and hydrogen-bonding properties, making procurement based on generic scaffold assumptions scientifically unsound.

(3,5-Dimethoxy-benzoylamino)-acetic Acid Differentiation Evidence


Solvolytic Reactivity: 3,5- vs. 3,4-Dimethoxy

The solvolysis rate constants of 3,5-dimethoxybenzoyl chloride and its 3,4-dimethoxy positional isomer were systematically compared under identical conditions. The 3,5-dimethoxy isomer exhibits a distinct kinetic profile, with rate constant ratios (k_3,5/k_3,4) varying as a function of solvent ionizing power and nucleophilicity, as determined by the extended Grunwald-Winstein equation [1]. This directly supports the use of (3,5-dimethoxy-benzoylamino)-acetic acid (the glycine conjugate of the corresponding acid) as a superior synthon in reactions requiring predictable acyl transfer reactivity.

Physical Organic Chemistry Solvolysis Kinetics Structure-Reactivity Relationships

Metabolic Stability vs. Syringoyl Analog

(3,5-Dimethoxy-benzoylamino)-acetic acid (CAS 62098-74-2) differs from its closest structural analog, N-(4-hydroxy-3,5-dimethoxybenzoyl)glycine (syringoyl glycine, CAS 62098-75-3), by the absence of a para-hydroxyl group. This structural difference eliminates the primary Phase II conjugation pathway (glucuronidation/sulfation) that dominates the clearance of 4-hydroxy-substituted benzoylamino acids. The HMDB entry for (3,5-dimethoxy-benzoylamino)-acetic acid as a human metabolite [1] confirms its distinct metabolic fate, making it a more stable probe for in vitro assays where phenolic metabolism confounds results.

Drug Metabolism Metabolic Stability Structure-Metabolism Relationships

Electronic and Steric Profile vs. Hippuric Acid

As a functional parent, N-benzoylglycine (hippuric acid, CAS 495-69-2) lacks the electron-donating methoxy substituents present in (3,5-dimethoxy-benzoylamino)-acetic acid [1]. The 3,5-dimethoxy groups increase the electron density of the aromatic ring (Hammett σ_m = +0.12 per OCH3), altering hydrogen-bond acceptor capacity at the methoxy oxygens and increasing molecular polar surface area (tPSA). These differences directly impact target binding: in HDAC inhibition assays, dimethoxy-substituted benzoylamino acids exhibit IC50 shifts from >100 µM (unsubstituted) to low micromolar range, as evidenced by class-level structure-activity relationship data [2]. The specific 3,5-pattern provides a unique geometric arrangement of H-bond acceptors compared to 3,4- or 4-substituted analogs.

Medicinal Chemistry Molecular Recognition Drug Design

Metabolomics Retention Index

The Metabolomics Workbench repository records a specific retention index (RI) of 4.929 for (3,5-dimethoxy-benzoylamino)-acetic acid under standardized GC-MS or LC-MS conditions [1]. This RI value serves as a documented reference point for metabolite identification, differentiating it from other N-acylglycines (e.g., hippuric acid, RI ~3.2; syringoyl glycine, RI ~5.4 [2]). For metabolomics core facilities, this RI enables confident peak annotation and quantification, reducing false discovery rates in untargeted profiling.

Metabolomics Analytical Chemistry Quality Control

(3,5-Dimethoxy-benzoylamino)-acetic Acid Application Scenarios


Acyl Transfer Reactivity Studies

For synthetic methodology development involving nucleophilic acyl substitution, solvent kinetic isotope effects, or Grunwald-Winstein correlation studies, the 3,5-dimethoxybenzoyl group provides a well-characterized kinetic profile distinct from the 3,4-isomer [1]. The glycine conjugate offers a stable, easily handled solid form of this acyl group, enabling reproducible kinetic measurements.

Reduced Conjugation Metabolic Probes

In in vitro ADME/PK studies where phenolic glucuronidation would obscure the intrinsic clearance signal, selecting the non-phenolic (3,5-dimethoxy-benzoylamino)-acetic acid over the syringoyl analog (CAS 62098-75-3) eliminates a major metabolic soft spot, yielding cleaner metabolite profiles and more interpretable pharmacokinetic data [2].

Metabolomics Standardization

Core metabolomics facilities requiring authenticated reference standards with documented retention indices can use (3,5-dimethoxy-benzoylamino)-acetic acid as a quality control (QC) spike-in. Its specific RI of 4.929 (Metabolomics Workbench) [3] allows routine instrument performance verification and confident library matching.

Medicinal Chemistry SAR Expansion

As a building block with demonstrated class-level potency advantages over unsubstituted benzoyl glycine (>100-fold improvement in HDAC SAR) [4], (3,5-dimethoxy-benzoylamino)-acetic acid serves as a privileged fragment for library synthesis, enabling exploration of H-bond acceptor geometry while minimizing metabolic liability.

Technical Documentation Hub

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